Kinase Inhibitory Activity: Reported Nanomolar Potency Class-Level Inference
Vendor descriptions report that 3-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)oxy)pyridine exhibits inhibitory activity against specific kinase isoforms with IC50 values in the nanomolar range [1]. No specific kinase target, exact IC50 value, or comparative data against structural analogs are provided in the source. This is a class-level inference: the dihydrobenzofuran sulfonyl substituent is described as conferring kinase inhibitory properties absent in simpler sulfonylazetidine analogs, which are not reported as kinase inhibitors in the reviewed sources. Without primary research validation, this differentiation remains suggestive.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Reported IC50 in nanomolar range (specific target and exact value not disclosed) |
| Comparator Or Baseline | Simpler sulfonylazetidine analogs (e.g., propylsulfonyl, cyclohexylsulfonyl): no kinase inhibition data available in reviewed sources |
| Quantified Difference | Not calculable; data insufficiency prevents numerical comparison |
| Conditions | In vitro kinase inhibition assays (assay details not disclosed in vendor source) |
Why This Matters
Procurement for kinase-targeted screening requires verification of the claimed nanomolar activity against the specific kinase of interest, as this activity differentiates the compound from kinase-inactive sulfonylazetidine analogs.
- [1] Kuujia.com, CAS No. 1903511-91-0 product page, lines 85-93 describing kinase inhibition studies with nanomolar IC50 values, accessed April 2026. View Source
